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Compound of Interest

5-Ethyl-4-iodo-1-methyl-1H-
Compound Name:

pyrazole
CAS No.: 1354705-15-9
Cat. No.: B3047158

Get Quote

Executive Summary

The 5-ethyl-1-methyl-pyrazole scaffold represents a distinct "privileged structure” in medicinal
chemistry. Unlike its 1,3-disubstituted counterparts, the 1,5-substitution pattern introduces
specific steric constraints adjacent to the nitrogen lone pair, influencing both metabolic stability
and receptor binding kinetics. This guide provides a technical deep-dive into the synthesis,
pharmacological targets, and safety profiles of these derivatives, designed for researchers
optimizing lead compounds for anti-inflammatory, antimicrobial, and kinase-inhibitory
applications.

Structural Activity Relationship (SAR) Analysis
The "Ortho-Effect” in Pyrazoles

The defining feature of the 5-ethyl-1-methyl-pyrazole core is the steric proximity between the N-
methyl group (position 1) and the ethyl group (position 5).
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o Steric Clash: The Van der Waals radius of the 5-ethyl group forces substituents at the 4-
position to twist out of coplanarity with the pyrazole ring. This is critical for disrupting pi-
stacking in off-target proteins while maintaining fit in hydrophobic pockets of enzymes like
COX-2 or p38 MAPK.

» Electronic Modulation: The electron-donating ethyl group at C5 increases the electron
density of the pyrazole ring, making the C4 position highly nucleophilic and susceptible to
metabolic oxidation or electrophilic attack during synthesis.

Feature Biological Implication Optimization Strategy
Improves lipophilicity (LogP) Replace with difluoromethyl to
N1-Methyl and CNS penetration; blocks reduce metabolic
H-bond donation. demethylation.

Provides steric bulk to enforce Rigidify using cyclopropy! or
C5-Ethyl conformation; fills hydrophobic  fused rings if metabolic stability

pockets (e.g., Val/lle residues). s low.

Common handle for Convert to bioisosteres
C3-Carboxyl amide/ester formation; H-bond  (tetrazole, oxadiazole) to
acceptor. improve oral bioavailability.

Therapeutic Applications & Mechanisms

A. Anti-Inflammatory & Analgesic Activity (COX/LOX
Inhibition)

Derivatives of 5-ethyl-1-methyl-pyrazole-3-carboxylic acid have shown significant potency in

inhibiting cyclooxygenase (COX) enzymes.

e Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the active site
Arg120 of COX-2, while the 5-ethyl group occupies the hydrophobic side pocket distinct to
COX-2, providing selectivity over COX-1.

» Key Insight: Fusing the pyrazole to a quinazolinone moiety (via the C4 position) amplifies this
effect, creating a dual inhibitor profile that reduces prostaglandin synthesis.
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B. Antimicrobial & Antiparasitic Activity

Certain carboxamide derivatives of this scaffold exhibit potent activity against nematodes
(Haemonchus contortus) and Gram-positive bacteria (S. aureus).

o Target: Mitochondrial Complex | (NADH:ubiquinone oxidoreductase).

e Mechanism: The lipophilic 5-ethyl-1-methyl core facilitates transport across the mitochondrial
membrane. Once inside, it binds to the quinone-binding tunnel of Complex I, disrupting the
electron transport chain (ETC) and halting ATP production.

C. Kinase Inhibition (Oncology)

The scaffold serves as a hinge-binder in kinase inhibitors.
e Application: Inhibition of Aurora kinases and VEGFR.

» Binding Mode: The N2 nitrogen binds to the hinge region of the kinase ATP-binding pocket.
The 5-ethyl group acts as a "gatekeeper" residue probe, determining selectivity against
kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Ethyl-1-
Methyl-Pyrazole

Challenge: Reacting an unsymmetrical 1,3-diketone with methylhydrazine typically yields a
mixture of 1,3- and 1,5-isomers. The 1,5-isomer is often the kinetic product but
thermodynamically less stable due to steric clash.

Optimized Method:

o Reagents: 1-cyclopropyl-1,3-butanedione (or equivalent ethyl precursor), Methylhydrazine,
Ethanol, HCI.

o Step 1 (Condensation): Dissolve 1,3-diketone (10 mmol) in absolute ethanol (20 mL) at 0°C.
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o Step 2 (Addition): Add Methylhydrazine (11 mmol) dropwise. Critical: Maintain temperature <
5°C to favor the kinetic attack at the less hindered carbonyl.

o Step 3 (Cyclization): Stir for 2 hours at 0°C, then allow to warm to room temperature.

o Step 4 (Dehydration): Add catalytic HCI (2 drops) and reflux for 1 hour to ensure complete
cyclization.

o Step 5 (Purification): Evaporate solvent. The 1,5-isomer (5-ethyl) typically has a lower boiling
point/Rf value than the 1,3-isomer. Separate via flash chromatography (Hexane:EtOAc 8:2).

o Validation: 1H NMR NOE (Nuclear Overhauser Effect) study. Irradiation of N-Methyl signal
should show enhancement of the Ethyl signal for the 1,5-isomer, but NOT for the 1,3-

isomer.

Protocol B: Mitochondrial Respiration Assay (Toxicity
Screen)

Rationale: Due to the risk of Complex I inhibition, all leads must be screened for mitochondrial
toxicity.

Cell Line: HepG2 cells (glucose-dependent) vs. HepG2-gal (galactose-adapted, forced
oxidative phosphorylation).

e Treatment: Incubate cells with compound (0.1 - 100 uM) for 24 hours.
o Readout: Measure ATP levels (CellTiter-Glo).

« Interpretation: A significant drop in ATP in Galactose media (where glycolysis is bypassed)
compared to Glucose media indicates mitochondrial toxicity.

Visualizations
Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the kinetic vs. thermodynamic control in forming the 5-ethyl-1-methyl
isomer.
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Caption: Kinetic control at low temperatures (0°C) favors the formation of the sterically
hindered 5-ethyl-1-methyl isomer over the thermodynamically stable 3-ethyl isomer.

Diagram 2: Mechanism of Action (Mitochondrial
Complex I Inhibition)

This pathway highlights the potential toxicity mechanism relevant to high-potency derivatives.
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Caption: Lipophilic pyrazole derivatives can penetrate mitochondria and inhibit Complex | at the
Q-site, leading to ATP depletion and ROS generation.

Safety & Toxicology Profile

While the 5-ethyl-1-methyl-pyrazole scaffold is a potent pharmacophore, it carries specific risks
that must be mitigated during lead optimization.

Acute Mammalian Toxicity

Research indicates that certain 1-methyl-pyrazole-5-carboxamides exhibit unexpected acute
toxicity in rodent models.
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e Cause: High lipophilicity combined with specific geometry allows these compounds to mimic
Rotenone (a pesticide), inhibiting mitochondrial respiration.

» Mitigation: Introduce polar groups (hydroxyl, amino) on the ethyl side chain or the C3-
substituent to reduce LogP below 3.0, limiting mitochondrial membrane penetration without
sacrificing target affinity.

Metabolic Activation

The C4 position is electron-rich. In the presence of Cytochrome P450s, this position can be
hydroxylated or form reactive quinone-imine intermediates if an aniline moiety is attached.

o Solution: Block the C4 position with a halogen (ClI, F) or a small alkyl group to prevent
metabolic activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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